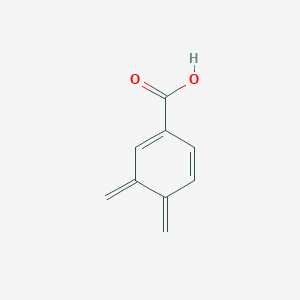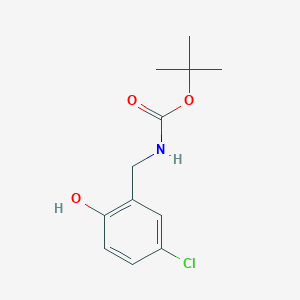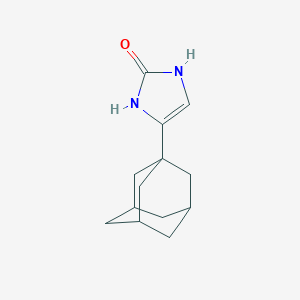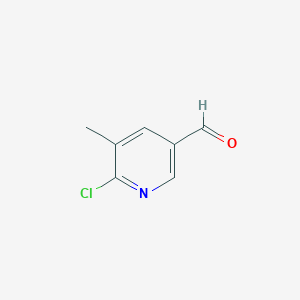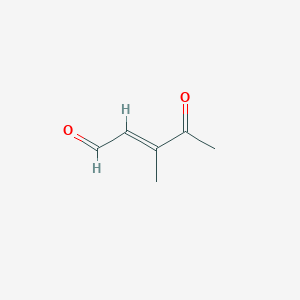
(E)-3-methyl-4-oxopent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-methyl-4-oxopent-2-enal, also known as 2-pentenal, is a volatile organic compound that is commonly found in various fruits and vegetables. It is a colorless liquid with a strong odor and is widely used in the food industry as a flavoring agent. In recent years, (E)-3-methyl-4-oxopent-2-enal has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Mécanisme D'action
The mechanism of action of (E)-3-methyl-4-oxopent-2-enal varies depending on its application. In medicinal chemistry, it has been shown to inhibit the expression of inflammatory cytokines and induce apoptosis in cancer cells. In biochemistry, it has been shown to react with amino acids and proteins to form AGEs, which can contribute to the development of various diseases. In agriculture, it has been shown to act as a natural insecticide by disrupting the nervous system of insects.
Biochemical and Physiological Effects:
(E)-3-methyl-4-oxopent-2-enal has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In biochemistry, it has been shown to contribute to the formation of AGEs, which can lead to the development of various diseases. In agriculture, it has been shown to act as a natural insecticide by disrupting the nervous system of insects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-methyl-4-oxopent-2-enal in lab experiments include its low cost, high availability, and ease of synthesis. However, the limitations include its strong odor, volatility, and potential toxicity.
Orientations Futures
There are several future directions for the study of (E)-3-methyl-4-oxopent-2-enal. In medicinal chemistry, further research is needed to explore its potential as a novel anti-inflammatory and anti-cancer agent. In biochemistry, further research is needed to understand its role in the formation of AGEs and its potential as a biomarker for various diseases. In agriculture, further research is needed to optimize its use as a natural insecticide and to explore its potential as a flavoring agent for fruits and vegetables. Additionally, further research is needed to investigate the potential environmental impact of (E)-3-methyl-4-oxopent-2-enal and its derivatives.
Méthodes De Synthèse
(E)-3-methyl-4-oxopent-2-enal can be synthesized through several methods, including oxidative cleavage of unsaturated fatty acids, ozonolysis of unsaturated aldehydes, and thermal decomposition of certain amino acids. However, the most common method of synthesis involves the oxidation of 2-penten-1-ol using a suitable oxidizing agent, such as chromium trioxide or potassium permanganate.
Applications De Recherche Scientifique
(E)-3-methyl-4-oxopent-2-enal has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to possess anti-inflammatory and anti-cancer properties. In biochemistry, it has been studied for its role in the formation of advanced glycation end-products (AGEs) and its potential as a biomarker for various diseases. In agriculture, it has been investigated for its potential as a natural insecticide and as a flavoring agent for fruits and vegetables.
Propriétés
Numéro CAS |
160456-54-2 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(E)-3-methyl-4-oxopent-2-enal |
InChI |
InChI=1S/C6H8O2/c1-5(3-4-7)6(2)8/h3-4H,1-2H3/b5-3+ |
Clé InChI |
PEBMIJGMJUFNQE-HWKANZROSA-N |
SMILES isomérique |
C/C(=C\C=O)/C(=O)C |
SMILES |
CC(=CC=O)C(=O)C |
SMILES canonique |
CC(=CC=O)C(=O)C |
Synonymes |
2-Pentenal, 3-methyl-4-oxo-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
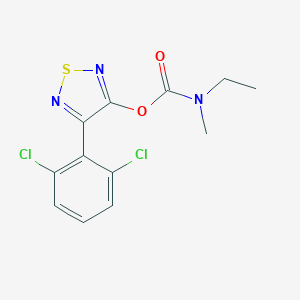

![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
